molecular formula C13H17N3O2S2 B5744941 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide

Cat. No. B5744941
M. Wt: 311.4 g/mol
InChI Key: SNRFOGLNNUGYKT-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide, also known as TBN-1, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. In addition, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide has been studied for its applications in materials science, specifically for its ability to act as a precursor for the synthesis of various metal complexes and coordination polymers.

Mechanism of Action

The exact mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide is not fully understood. However, studies have shown that N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide exhibits its anti-inflammatory and anti-cancer properties through the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer development.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of nitric oxide production, the reduction of pro-inflammatory cytokine levels, and the induction of apoptosis in cancer cells. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide is its versatility, as it can be used in various fields of research, including medicinal chemistry, biochemistry, and materials science. Additionally, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide has been shown to have a low toxicity profile, making it a safer alternative to other compounds that exhibit similar properties. However, one limitation of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide is its relatively low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide. In medicinal chemistry, further studies are needed to explore the potential of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, more research is needed to understand the exact mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide and to identify potential targets for its use. In materials science, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide can be further explored as a precursor for the synthesis of various metal complexes and coordination polymers. Finally, more research is needed to improve the solubility of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide, which could make it a more versatile compound for use in various experiments.
Conclusion:
In conclusion, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. While more research is needed to fully understand the mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide and to identify potential targets for its use, the compound has shown promising results in various experiments and has a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Synthesis Methods

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with tert-butyl hydrazine, followed by the reaction with thiosemicarbazide and subsequent cyclization. The final product is obtained through recrystallization and purification.

properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S2/c1-9-5-7-10(8-6-9)20(17,18)16-12-15-14-11(19-12)13(2,3)4/h5-8H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRFOGLNNUGYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642978
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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